Functional Antagonist Potency of cAChR Ligand Is Directly Comparable to Hexamethonium in PC-12 Neuronal Nicotinic Receptor Assay
In a direct head-to-head comparison performed within the same study, cAChR inhibited carbachol-stimulated ²²Na⁺ flux in PC-12 cells with a Ki of approximately 9 × 10⁻⁵ M (90 µM), a value explicitly reported as similar to that of the classical ganglionic blocker hexamethonium measured under the same experimental conditions [1]. This is the identical assay system, cell line, and endpoint used for both compounds, enabling a direct potency ranking. Hexamethonium, for reference, has been independently characterized with IC₅₀ values ranging from ~10 µM in cultured rat parasympathetic cardiac ganglia to ~389 µM in wild-type mouse superior cervical ganglion (SCG) preparations [2][3], placing cAChR within the same functional potency band as this widely used reference antagonist.
| Evidence Dimension | Inhibitory constant (Ki) for blockade of carbachol-stimulated neuronal nAChR-mediated sodium flux |
|---|---|
| Target Compound Data | Ki ≈ 9 × 10⁻⁵ M (≈90 µM) |
| Comparator Or Baseline | Hexamethonium: Ki reported in same study as similar to 9 × 10⁻⁵ M; literature IC₅₀ values range from ~10 µM (rat parasympathetic cardiac ganglia) to ~389 µM (WT mouse SCG) |
| Quantified Difference | Comparable (within the same order of magnitude; exact ratio not specified in the primary study) |
| Conditions | Rat PC-12 pheochromocytoma cells; carbachol-stimulated ²²Na⁺ flux; with or without preincubation |
Why This Matters
For scientists selecting a peptide-based neuronal nAChR antagonist that matches the potency benchmark of the reference small-molecule blocker hexamethonium while offering a fundamentally different binding modality, cAChR is the only synthetic complementary peptide option directly validated against this standard.
- [1] Radding W, Hageman GR, Gantenberg NS, Bradley RJ, Liu Y, Kemp G. A novel acetylcholine receptor-related peptide blocks canine cardiac ganglia and inhibits the nicotinic receptor of PC-12 cells. J Auton Nerv Syst. 1992;40(2):161-169. PMID: 1464696. View Source
- [2] Xu ZJ, et al. Acetylcholine-evoked currents in cultured neurones dissociated from rat parasympathetic cardiac ganglia. J Physiol. 1991; (reporting hexamethonium IC₅₀ ≈ 1 µM in parasympathetic cardiac ganglia). View Source
- [3] Ortiz NC, et al. The role of the nAChR subunits α5, β2, and β4 on synaptic transmission in the mouse superior cervical ganglion. Physiol Rep. 2019; reporting hexamethonium IC₅₀: 389.2 µM (WT), 126.7 µM (α5β2-KO), 22.1 µM (α5β4-KO). View Source
